molecular formula C7H3Br2F3 B3018958 5-Bromo-2,3,4-trifluorobenzyl bromide CAS No. 1260832-85-6

5-Bromo-2,3,4-trifluorobenzyl bromide

Cat. No. B3018958
CAS RN: 1260832-85-6
M. Wt: 303.904
InChI Key: PXCKVKZOEJNUBU-UHFFFAOYSA-N
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Description

5-Bromo-2,3,4-trifluorobenzyl bromide is an important intermediate in the synthesis of various pharmaceuticals . It has been used in the synthesis of Sitagliptin, a dipeptidyl peptidase-IV (DPP-IV) inhibitor developed by Merck for the treatment of non-insulin-dependent (Type II) diabetes . It has also been used in the synthesis of Ensitrelvir (S-217622), an orally active, non-covalent, non-peptide SARS-CoV-23CL protease inhibitor developed by Japan’s Shionogi Pharmaceutical Company to treat COVID-19 .


Synthesis Analysis

The synthesis of 5-Bromo-2,3,4-trifluorobenzyl bromide involves several steps . One method involves the reaction of 2,4,5-trifluorobenzyl chloride with hydrobromic acid and tetrabutylammonium bromide . Another method involves the esterification of 2,4,5-trifluorobenzyl chloride and carboxylate to prepare 2,4,5-trifluorobenzyl ester, followed by hydrolysis to prepare 2,4,5-trifluorobenzyl alcohol, and then bromination to prepare the target product .


Molecular Structure Analysis

The molecular formula of 5-Bromo-2,3,4-trifluorobenzyl bromide is C7H3Br2F3 . The molecular weight is 303.9 g/mol . The structure includes a benzene ring with three fluorine atoms and a bromomethyl group attached .


Chemical Reactions Analysis

5-Bromo-2,3,4-trifluorobenzyl bromide is primarily used as an intermediate in the synthesis of pharmaceuticals . It can undergo various reactions, including esterification, hydrolysis, and bromination, to form other compounds .


Physical And Chemical Properties Analysis

5-Bromo-2,3,4-trifluorobenzyl bromide is a white low melting solid . It has a boiling point of 188.8±35.0 °C and a density of 1.71 .

Scientific Research Applications

Organic Synthesis and Derivatization

5-Bromo-2,3,4-trifluorobenzyl bromide serves as a versatile reagent in organic synthesis. Researchers use it for derivatization of alcohols, carboxylic acids, and sulfonamides. Specifically, it is employed to prepare pentafluorobenzyl esters of organic acids, which are then analyzed by capillary gas chromatography (GC) .

Drug Development and Medicinal Chemistry

This compound plays a crucial role in drug development. For instance:

Palladium-Catalyzed Arylation Reactions

Researchers have explored the direct arylation of heteroarenes using 1-bromo-4-(trifluoromethoxy)benzene. While this specific compound is not identical to 5-Bromo-2,3,4-trifluorobenzyl bromide, the concept remains relevant. The reaction involves coupling 1-bromo-3-(trifluoromethoxy)benzene with benzothiophene and menthofuran, demonstrating the versatility of aryl bromides in synthetic chemistry .

Mechanism of Action

Target of Action

5-Bromo-2,3,4-trifluorobenzyl bromide is a chemical compound that primarily targets the respiratory system . It is considered hazardous and can cause respiratory irritation .

Mode of Action

Similar compounds, such as benzylic halides, typically undergonucleophilic substitution reactions . In these reactions, a nucleophile, an atom that is rich in electron density, attacks an electrophilic carbon attached to a leaving group (in this case, a bromine atom). The result is the replacement of the bromine atom with the nucleophile .

Biochemical Pathways

It’s known that benzylic halides can participate in various organic reactions, potentially affecting multiple biochemical pathways .

Result of Action

It’s known to causerespiratory irritation . This suggests that it may have cytotoxic effects, particularly in the respiratory system.

Action Environment

The action, efficacy, and stability of 5-Bromo-2,3,4-trifluorobenzyl bromide can be influenced by various environmental factors. For instance, it’s known to be a combustible liquid , suggesting that it should be stored away from heat and open flames. Additionally, it should be handled in a well-ventilated area to minimize respiratory exposure .

Safety and Hazards

5-Bromo-2,3,4-trifluorobenzyl bromide is classified as a skin corrosive, sub-category 1B . It causes severe skin burns and eye damage . Protective measures such as wearing gloves, protective clothing, and eye protection are recommended when handling this chemical .

properties

IUPAC Name

1-bromo-5-(bromomethyl)-2,3,4-trifluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2F3/c8-2-3-1-4(9)6(11)7(12)5(3)10/h1H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXCKVKZOEJNUBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)F)F)F)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2F3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2,3,4-trifluorobenzyl bromide

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